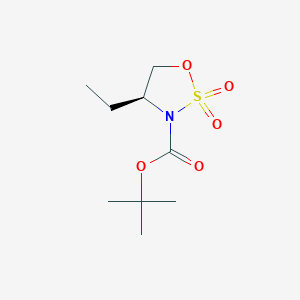

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Übersicht

Beschreibung

“6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one” is a chemical compound . It has been studied in the context of its IR absorption and Raman spectra . The compound has been associated with the study of melatonin, a neurohormone with chronobiotic, anticancer, and immunostimulating activities .

Synthesis Analysis

The synthesis of this compound involves the ring expansion rearrangement of (1 E)-6-methoxy-3,4-dihydro-naphthalene-1 (2H)-one oxime . This process produces a mixture of two isomers, with 2,3,4,5-tetrahydro-7-methoxy-1- H -2-benzazepin-1-one being the major product .Molecular Structure Analysis

The molecular structure of “6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one” has been analyzed using density functional theory . The optimized structures and the harmonic force fields of stable conformers have been calculated . The characteristic frequencies of the most stable forms of this compound have been identified .Chemical Reactions Analysis

The chemical reactions involving this compound are related to its synthesis. The ring expansion rearrangement of (1 E)-6-methoxy-3,4-dihydro-naphthalene-1 (2H)-one oxime leads to the formation of this compound .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one: has been studied for its potential as an anticancer agent. Researchers have designed and synthesized derivatives of this compound by introducing alkyl or aralkyl and a sulfonyl group, which are considered pharmacophores of some antitumor drugs . These compounds have shown moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7, with IC50 values ranging from 0 to 100 μM . The introduction of sulfonyl groups, in particular, has been suggested to increase the antiproliferative activity of these derivatives .

Anticonvulsant Evaluation

Another significant application is in the field of anticonvulsant drug development. Some derivatives of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one have been evaluated for their anticonvulsant properties. For instance, one derivative demonstrated a higher protective index value compared to well-known anticonvulsant drugs like carbamazepine and phenytoin in the maximal electroshock seizure (MES) test . This suggests that the compound and its derivatives could be promising candidates for the development of new anticonvulsant medications.

Molecular Docking and Dynamics Simulations

The compound has also been used in molecular docking studies to understand its interaction with biological targets. For example, molecular docking has revealed the binding orientations of synthesized derivatives in the active site of c-Met, a protein associated with cancer progression . Additionally, molecular dynamics simulations have been performed to evaluate the binding stabilities between these compounds and their receptors, providing insights into the design of more effective anticancer drugs .

Pharmacophore Design

The structure of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one serves as a key pharmacophore in the design of new medicinal compounds. By identifying the active parts of the molecule that interact with biological targets, researchers can design new drugs that have improved efficacy and reduced side effects .

Chemical Entities of Biological Interest (ChEBI)

While not a direct application, the compound is listed in the ChEBI database, which is a repository of information about small molecular entities. This inclusion indicates its relevance and potential utility in biological and medicinal chemistry research .

Synthetic Chemistry

The compound is involved in synthetic chemistry research, where it is used as a precursor or intermediate in the synthesis of more complex molecules. Its derivatives are synthesized for various applications, including the aforementioned anticancer and anticonvulsant activities .

Wirkmechanismus

Target of Action

The primary targets of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one are the serotonin receptors, specifically Htr2a and Htr2c . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.

Mode of Action

This compound interacts with its targets by inhibiting the uptake of 5-hydroxytryptamine (5-HT), also known as serotonin . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing its effects on post-synaptic receptor sites.

Biochemical Pathways

The affected biochemical pathway is the serotonin system. By inhibiting serotonin uptake, 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one increases the availability of serotonin in the synaptic cleft. This leads to enhanced neurotransmission and downstream effects such as mood elevation and reduced anxiety .

Result of Action

The result of the compound’s action is an antidepressant-like effect. By increasing serotonin levels in the brain, it can help alleviate symptoms of depression and anxiety .

Eigenschaften

IUPAC Name |

6-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-6-3-5-9-8(10)4-2-7-11(13)12-9/h3,5-6H,2,4,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMWEYAZCVDHEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |

CAS RN |

72503-43-6 | |

| Record name | 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2878051.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride](/img/structure/B2878057.png)

![1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(4-fluoro-2-methylphenyl)piperidine-4-carboxamide](/img/structure/B2878061.png)

![ethyl 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2878064.png)

![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2878068.png)